molecular formula C16H20N4O5S B11491263 ethyl 4,5-dimethyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate

Cat. No.: B11491263
M. Wt: 380.4 g/mol
InChI Key: PORZCIYZIBPBIL-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the nitro-pyrazole moiety and the butanamido group. Common reagents used in these reactions include ethyl bromoacetate, 4-nitro-1H-pyrazole, and various amines. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Condensation: The compound can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Condensation: Aldehydes or ketones, acid or base catalysts.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated thiophenes, and various condensation products, depending on the specific reaction conditions.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro-pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE
  • METHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 4,5-DIMETHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro-pyrazole and thiophene moieties enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H20N4O5S

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[4-(4-nitropyrazol-1-yl)butanoylamino]thiophene-3-carboxylate

InChI

InChI=1S/C16H20N4O5S/c1-4-25-16(22)14-10(2)11(3)26-15(14)18-13(21)6-5-7-19-9-12(8-17-19)20(23)24/h8-9H,4-7H2,1-3H3,(H,18,21)

InChI Key

PORZCIYZIBPBIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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